molecular formula C19H14O6 B11048423 methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

Cat. No.: B11048423
M. Wt: 338.3 g/mol
InChI Key: CZLGYEZOCINKGQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core fused with a hydroxyphenyl group and a carboxylate ester. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multicomponent reactions. One common method includes the reaction of 4-hydroxycoumarin with aromatic amines and α,β-epoxy ketones in the presence of a catalyst such as ZnO-ZnAl2O4 nanocomposite . The reaction is carried out under solvent-free conditions, which enhances the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring consistent quality and high yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

Methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate stands out due to its unique combination of functional groups, which confer a broad spectrum of chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H14O6

Molecular Weight

338.3 g/mol

IUPAC Name

methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate

InChI

InChI=1S/C19H14O6/c1-23-19(22)17-14(10-6-8-11(20)9-7-10)15-16(25-17)12-4-2-3-5-13(12)24-18(15)21/h2-9,14,17,20H,1H3

InChI Key

CZLGYEZOCINKGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)O

Origin of Product

United States

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